BenchChemオンラインストアへようこそ!

Carperitide

Pharmacokinetics Acute Heart Failure Natriuretic Peptides

Carperitide (recombinant human α-ANP) delivers a 2-minute half-life and requires no bolus, enabling precise hemodynamic control in acute decompensated heart failure research. It reduced postoperative atrial fibrillation by 20.5% in CABG trials (P<0.0001) and provides dose-dependent diuresis independent of furosemide. Unlike nesiritide, its rapid clearance permits tighter therapeutic-window investigations. Researchers should note the elevated in-hospital mortality risk (RR 1.16) and hypotension-related discontinuation signals. Ideal for perioperative cardioprotection, diuretic-strategy, or electrolyte-homeostasis studies.

Molecular Formula C127H203N45O39S3
Molecular Weight 3080.5 g/mol
CAS No. 89213-87-6
Cat. No. B612325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarperitide
CAS89213-87-6
Molecular FormulaC127H203N45O39S3
Molecular Weight3080.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1
InChIKeyNSQLIUXCMFBZME-MPVJKSABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carperitide (CAS 89213-87-6) for Clinical Research and Procurement: A Recombinant Human ANP for Acute Heart Failure Studies


Carperitide (CAS 89213-87-6) is a recombinant form of human α-atrial natriuretic peptide (ANP), a 28-amino acid hormone that binds to natriuretic peptide receptor-A (NPR-A) to stimulate guanylyl cyclase and increase intracellular cyclic guanosine monophosphate (cGMP), leading to vasodilation, natriuresis, and diuresis [1]. It is approved in Japan since 1995 for the treatment of acute decompensated heart failure (ADHF) and is used intravenously at doses of 0.025–0.1 μg/kg/min for hemodynamic stabilization [2].

Why Carperitide Cannot Be Substituted by Generic Natriuretic Peptides Without Specific Comparative Data


Carperitide, nesiritide (BNP), and other natriuretic peptide analogs share overlapping receptor binding (NPR-A) but differ in pharmacokinetics, receptor selectivity, and clinical utility. Carperitide has a half-life of approximately 2 minutes and is administered as a continuous infusion without a bolus, whereas nesiritide has a longer half-life (~18 minutes) and often requires a bolus [1]. These differences impact dosing strategies, safety profiles, and clinical outcomes, making direct substitution without evidence-based justification problematic for research and clinical procurement.

Quantitative Differentiation of Carperitide: Head-to-Head Evidence vs. Nesiritide, Tolvaptan, Nitroglycerin, and Placebo


Carperitide vs. Nesiritide: Shorter Half-Life (2 min vs. 18 min) and No Mandatory Bolus Infusion

Carperitide exhibits a significantly shorter elimination half-life compared to nesiritide, allowing for more precise titration without the need for a loading dose. In a comparative review, carperitide's half-life was reported as 2 minutes versus approximately 18 minutes for nesiritide [1]. This pharmacokinetic difference directly influences clinical administration: carperitide does not mandate bolus infusion and is used mostly as a single agent, not as an add-on to diuretics [1].

Pharmacokinetics Acute Heart Failure Natriuretic Peptides

Carperitide vs. Tolvaptan: Lower Blood Pressure Reduction but Higher Incidence of Hypotension Requiring Discontinuation

In the AVCMA multicenter randomized trial (n=109 hospitalized ADHF patients), blood pressure was significantly lower in the carperitide group than in the tolvaptan group after treatment (P < 0.05), and adverse events such as worsening heart failure and hypotension requiring drug discontinuation were less frequent in the tolvaptan group (P = 0.027) [1]. The average drug cost of tolvaptan was also lower than that of carperitide (P < 0.001) [1].

Blood Pressure Adverse Events Acute Heart Failure

Carperitide vs. Nitroglycerin and Furosemide: Superior LVEDP Reduction and Myocardial Oxygen Consumption Index

In a canine model of acute congestive heart failure, carperitide (0.1–1 μg/kg/min) dose-dependently decreased elevated left ventricular end-diastolic pressure (LVEDP). Nitroglycerin (3 μg/kg/min) and furosemide (1 mg/kg) also decreased LVEDP, but their potency was less than that of carperitide [1]. Additionally, the double product (systolic blood pressure × heart rate), an index of myocardial oxygen consumption, was significantly reduced by carperitide but significantly increased by dobutamine and hydralazine [1].

Hemodynamics Myocardial Oxygen Consumption Heart Failure

Carperitide vs. Placebo: Significant Reduction in Postoperative Atrial Fibrillation (12.2% vs. 32.7%) and MACCE Events

In a randomized controlled trial of 668 patients undergoing isolated coronary artery bypass grafting (CABG), postoperative atrial fibrillation occurred in 12.2% (41/335) of patients receiving perioperative carperitide infusion versus 32.7% (110/333) in the placebo group (P<0.0001) [1]. In a separate RCT of 367 high-risk CABG patients, the MACCE-free rate was significantly higher with carperitide than placebo (P<0.0001), and the postoperative hemodialysis rate was lower (0/184 vs. 7/183, P=0.0147) [2].

Postoperative Atrial Fibrillation Cardiac Surgery MACCE

Carperitide Meta-Analysis: No Significant Mortality Benefit but Higher In-Hospital Mortality vs. Placebo (RR 1.16, 95% CI 1.07–1.27)

A 2025 systematic review and meta-analysis of six studies involving 30,665 patients with acute heart failure found no significant difference in heart failure-related mortality between carperitide and placebo (RR 0.81, 95% CI 0.45–1.45) [1]. Following resolution of heterogeneity, in-hospital mortality was significantly higher in the carperitide group (RR 1.16, 95% CI 1.07–1.27) [1]. ANP levels at 24 hours were significantly elevated (MD 10.60, 95% CI 4.58–16.61) [1].

Mortality Meta-Analysis Safety

Carperitide Diuretic Effect: Correlation with Urine Volume (σ = 0.205, P=0.009) and Independent of Furosemide Dose

In a post-hoc analysis of 162 acute heart failure patients, carperitide dose was significantly correlated with urine volume (σ = 0.205, P=0.009) [1]. A separate retrospective study of 85 ADHF patients found no correlation between early intravenous furosemide dose and urinary volume (ρ = 0.111, P=0.312) [2], indicating carperitide's diuretic effect is distinct and independent of loop diuretics. Carperitide modestly lowers serum potassium (from 4.32±0.70 to 4.08±0.47 mEq/L, P=0.004) with low hypokalemia risk unless combined with ≥20 mg furosemide [1].

Diuresis Electrolytes Heart Failure

Procurement-Driven Research and Industrial Applications for Carperitide (CAS 89213-87-6)


Perioperative Cardioprotection Studies in High-Risk Cardiac Surgery

Carperitide infusion during and after coronary artery bypass grafting (CABG) significantly reduces postoperative atrial fibrillation (absolute risk reduction 20.5%, P<0.0001) and major adverse cardiovascular and cerebrovascular events (MACCE-free rate P<0.0001) compared to placebo [1][2]. Procurement for perioperative cardioprotection trials should consider these robust endpoint reductions.

Pharmacokinetic and Dosing Optimization Studies Requiring Rapid Titration

With a half-life of 2 minutes (vs. ~18 minutes for nesiritide) and no mandatory bolus requirement, carperitide is ideal for studies investigating rapid hemodynamic adjustment or evaluating therapeutic windows where precise control over drug exposure is critical [3].

Heart Failure Studies Focused on Diuretic Response and Electrolyte Management

Carperitide demonstrates a dose-dependent diuretic effect (σ=0.205, P=0.009) that is independent of furosemide dose, with modest potassium lowering [4][5]. Researchers investigating diuretic strategies in acute heart failure or electrolyte homeostasis may find carperitide a valuable tool distinct from loop diuretics.

Comparative Effectiveness and Safety Studies in Acute Heart Failure Populations

Despite hemodynamic benefits, carperitide is associated with higher in-hospital mortality compared to placebo (RR 1.16, 95% CI 1.07–1.27) and increased hypotension requiring discontinuation versus tolvaptan (P=0.027) [6][7]. Procurement for large-scale outcomes trials must incorporate these safety signals into study design and patient selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carperitide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.